molecular formula C12H25NO B15325048 (1-Ethoxy-4-propylcyclohexyl)methanamine

(1-Ethoxy-4-propylcyclohexyl)methanamine

Cat. No.: B15325048
M. Wt: 199.33 g/mol
InChI Key: AWXMLLWOCJAXAR-UHFFFAOYSA-N
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Description

(1-Ethoxy-4-propylcyclohexyl)methanamine is a secondary amine featuring a cyclohexane backbone substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 3. The methanamine moiety (-CH₂NH₂) is attached to the cyclohexane ring, conferring a combination of lipophilicity (due to the cyclohexane and alkyl substituents) and moderate polarity (from the ethoxy group).

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

(1-ethoxy-4-propylcyclohexyl)methanamine

InChI

InChI=1S/C12H25NO/c1-3-5-11-6-8-12(10-13,9-7-11)14-4-2/h11H,3-10,13H2,1-2H3

InChI Key

AWXMLLWOCJAXAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CN)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-4-propylcyclohexyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for (1-Ethoxy-4-propylcyclohexyl)methanamine may involve bulk synthesis techniques such as continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Ethoxy-4-propylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Building Blocks Catalogue (Enamine Ltd., 2022)

The Enamine Ltd. catalogue () lists several methanamine derivatives with cyclohexane or aromatic backbones. Key comparisons include:

1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
  • Substituents : Cyclohexane ring with a 2,2-dimethoxyethyl group.
  • Functional Groups : Two methoxy (-OCH₃) groups and a secondary amine.
  • Molecular Formula: C₁₁H₂₃NO₂ (inferred; listed data contains discrepancies).
  • Key Differences : The dimethoxyethyl substituent introduces higher polarity compared to the ethoxy and propyl groups in the target compound. This may enhance aqueous solubility but reduce membrane permeability .
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
  • Structure : Bicyclic heptane with an ester (-COOCH₃) and amine group.
5-Methoxy-2-(propan-2-yl)aniline
  • Structure : Aromatic aniline with methoxy and isopropyl groups.
  • Key Differences : The aromatic ring provides distinct electronic properties (e.g., resonance effects) compared to the alicyclic target compound. This may result in differing reactivity in electrophilic substitution or oxidation reactions .

Methanamine Derivatives from Agricultural Studies

A study on wheat germination () evaluated N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and its nitro analog.

  • Substituents: Chlorophenyl (-C₆H₄Cl) or nitrophenyl (-C₆H₄NO₂) groups.
  • Key Differences : The aromatic substituents in these compounds enable π-π stacking interactions, which are absent in the alicyclic target compound. The nitro group’s electron-withdrawing nature may also reduce basicity compared to the target’s ethoxy group .

Aromatic Amine: 1-(4-Methoxyphenyl)propan-2-amine

From , 1-(4-methoxyphenyl)propan-2-amine is a primary amine with a methoxy-substituted benzene ring.

  • Key Differences :
    • Electronic Effects : The aromatic ring delocalizes the amine’s electron density, reducing basicity compared to the target’s alicyclic amine.
    • Lipophilicity : The cyclohexane backbone of the target compound likely increases logP (hydrophobicity) relative to this aromatic analog, enhancing blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula (Inferred) Key Properties
(1-Ethoxy-4-propylcyclohexyl)methanamine Cyclohexane 1-ethoxy, 4-propyl C₁₂H₂₅NO High lipophilicity, flexible conformation
1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine Cyclohexane 2,2-dimethoxyethyl C₁₁H₂₃NO₂ Higher polarity, reduced membrane permeability
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + phenyl 4-chlorophenyl C₁₄H₁₂ClN₃ Aromatic interactions, moderate basicity
1-(4-Methoxyphenyl)propan-2-amine Benzene 4-methoxy, propan-2-amine C₁₀H₁₅NO Lower logP, aromatic resonance effects

Research Findings and Implications

  • Substituent Effects : Bulky alkyl groups (e.g., propyl) enhance lipophilicity, while polar groups (e.g., ethoxy) moderate hydrophobicity. This balance may optimize pharmacokinetics in drug design .
  • Biological Activity : Chlorophenyl and nitrophenyl methanamines () demonstrate substituent-dependent bioactivity, suggesting the target compound’s ethoxy/propyl groups could be tailored for specific agricultural or medicinal applications .
  • Synthetic Accessibility : The target compound’s cyclohexane backbone may require ring-functionalization strategies (e.g., epoxide ring-opening), whereas aromatic analogs () are synthesized via Friedel-Crafts or Ullmann couplings .

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